1-Chloro-4-(octyloxy)benzene
Description
1-Chloro-4-(octyloxy)benzene is a halogenated aromatic compound featuring a chlorine atom and an octyloxy (C₈H₁₇O–) substituent on a benzene ring. This article compares these analogs to infer trends and differences.
Properties
IUPAC Name |
1-chloro-4-octoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClO/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11H,2-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDHUBSORYSSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307351 | |
| Record name | 1-Chloro-4-(octyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
836-60-2 | |
| Record name | NSC190785 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-4-(octyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
1-Chloro-4-(octyloxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorophenol with octyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like acetone or dimethylformamide. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Chloro-4-(octyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation Reactions: The octyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the benzene ring under catalytic hydrogenation conditions.
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas with a palladium catalyst). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-(octyloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(octyloxy)benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action may involve interactions with cellular membranes or specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., –NO₂, –CF₃) enhance electrophilic substitution reactivity but may complicate reduction steps .
- Long alkyl chains (e.g., octyloxy) likely improve lipid solubility, whereas halogenated chains (e.g., –CH₂–CHF–CH₃) influence NMR profiles and photochemical behavior .
- Crystalline forms of glucopyranosyl derivatives demonstrate the role of hydrogen bonding in stability, a property less relevant to liquid analogs like 1-chloro-4-(2-chloroethyl)benzene .
Physical Properties and Spectral Data
Trends :
Biological Activity
1-Chloro-4-(octyloxy)benzene, with the molecular formula CHClO, is an organic compound characterized by a chlorine atom at the para position of a benzene ring and an octyloxy group. This unique structure contributes to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound through various studies, highlighting its mechanisms of action, applications in medicine, and comparative analyses with similar compounds.
The compound is synthesized through the reaction of 4-chlorophenol with octyl bromide in the presence of a base such as potassium carbonate. Common solvents for this reaction include acetone or dimethylformamide. The purification processes typically involve recrystallization or column chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting that the compound disrupts bacterial cell membranes, leading to cell lysis . The mechanism involves interaction with lipid bilayers, which alters membrane integrity and function.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against several fungal pathogens. Its efficacy was evaluated using standard antifungal susceptibility tests, revealing promising results against Candida species .
Table 2: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Aspergillus niger | 64 µg/mL |
The biological activity of this compound is primarily attributed to its ability to integrate into cellular membranes. The octyloxy side chain enhances lipophilicity, allowing the compound to penetrate lipid layers effectively. Once integrated, it disrupts membrane integrity, leading to leakage of cellular contents and ultimately cell death .
Case Studies
A notable case study involved the application of this compound in a therapeutic context. Researchers investigated its role as a potential pharmaceutical agent for treating infections caused by resistant bacterial strains. The study highlighted its ability to synergize with existing antibiotics, enhancing their efficacy against resistant strains .
Comparative Analysis
Comparative studies with similar compounds, such as 1-chloro-4-(hexyloxy)benzene and 1-bromo-4-(octyloxy)benzene, reveal that variations in alkyl chain length and halogen substitution significantly affect biological activity. For instance, compounds with longer alkyl chains generally exhibit increased antimicrobial potency due to enhanced membrane interaction capabilities.
Table 3: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Antifungal Activity |
|---|---|---|
| This compound | High | Moderate |
| 1-Chloro-4-(hexyloxy)benzene | Moderate | Low |
| 1-Bromo-4-(octyloxy)benzene | Low | Moderate |
Q & A
Q. What are the common synthetic routes for 1-Chloro-4-(octyloxy)benzene, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 1-chloro-4-hydroxybenzene and octyl bromide under basic conditions (e.g., K₂CO₃ or NaOH). Solvent choice (e.g., DMF, THF) and temperature (80–120°C) critically influence yield. For example, polar aprotic solvents enhance nucleophilicity, while prolonged heating may lead to side reactions like elimination . Table 1 : Optimization Parameters
| Reagent System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃/OctylBr | DMF | 100 | 78 |
| NaOH/OctylBr | THF | 80 | 65 |
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The aromatic protons resonate as a doublet (δ 6.8–7.2 ppm, J = 8.5 Hz) due to coupling between adjacent protons. The octyloxy chain shows characteristic signals: δ 0.8–1.5 ppm for methyl/methylene groups. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 256.12) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and closed systems to minimize inhalation. PPE includes nitrile gloves, safety goggles, and flame-resistant lab coats. In case of spills, adsorb with inert material (e.g., vermiculite) and dispose as halogenated waste. Emergency showers and eyewash stations must be accessible .
Q. What are the solubility and stability profiles of this compound in common solvents?
Q. How is this compound utilized as a building block in organic synthesis?
- Methodological Answer : The chloro group enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl substituents. The octyloxy chain enhances lipophilicity, making it valuable in drug candidates targeting lipid-rich environments .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the regioselectivity of nucleophilic substitution in synthesizing this compound?
- Methodological Answer : Polar solvents (DMF, DMSO) stabilize transition states, favoring SN2 mechanisms with inversion of configuration. Elevated temperatures (>100°C) may shift the pathway to SN1, leading to racemization or by-products like 1,4-dioctyloxybenzene. Kinetic studies via HPLC monitoring are recommended to track intermediates .
Q. How can contradictory data on by-product formation in alkylation reactions be resolved?
- Methodological Answer : Discrepancies arise from varying reagent purity or trace moisture. Use Dean-Stark traps for azeotropic water removal. By-products (e.g., dialkylated derivatives) can be minimized by controlling stoichiometry (1:1.2 molar ratio of phenol to alkyl halide) and reaction time (<12 hours) .
Q. What computational methods predict the environmental fate of this compound?
- Methodological Answer : QSAR models estimate a log Kow of 5.2, indicating high bioaccumulation potential. Hydrolysis half-life in water is >30 days at pH 7. Photodegradation under UV light (λ >290 nm) is negligible due to lack of chromophores. Volatilization from soil is limited (Henry’s constant = 3.5×10⁻² atm·m³/mol) .
Q. What mechanistic insights explain the antimicrobial activity of this compound derivatives?
- Methodological Answer : Derivatives disrupt bacterial membrane integrity via hydrophobic interactions. In vitro assays against S. aureus (MIC = 8 µg/mL) show correlation with octyloxy chain length. Molecular dynamics simulations suggest insertion into lipid bilayers, compromising permeability .
Q. How do isotopic labeling studies elucidate metabolic pathways of this compound in biological systems?
- Methodological Answer :
Using ¹⁴C-labeled compounds, hepatic microsomal assays reveal cytochrome P450-mediated oxidation of the octyl chain to carboxylic acids. Metabolites are excreted via glucuronidation. LC-MS/MS tracks labeled intermediates, identifying detoxification pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
